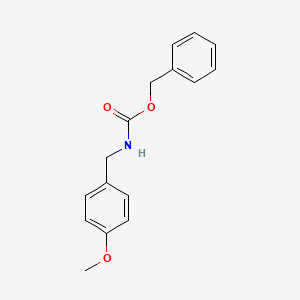

Benzyl (4-methoxybenzyl)carbamate

Description

BenchChem offers high-quality Benzyl (4-methoxybenzyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (4-methoxybenzyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H17NO3 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

benzyl N-[(4-methoxyphenyl)methyl]carbamate |

InChI |

InChI=1S/C16H17NO3/c1-19-15-9-7-13(8-10-15)11-17-16(18)20-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |

InChI Key |

BESNMQYSMQSNTP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Nuances of Benzyl (4-methoxybenzyl)carbamate: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

The chemical designation "Benzyl (4-methoxybenzyl)carbamate" presents a structural ambiguity that necessitates a careful and distinct examination of two possible isomers. This guide provides a comprehensive technical overview of both potential compounds, clarifying their nomenclature, properties, synthesis, and applications to empower researchers, scientists, and drug development professionals in their work. The two isomers are:

-

Structure 1: Benzyl N-(4-methoxyphenyl)carbamate

-

Structure 2: (4-methoxyphenyl)methyl N-benzylcarbamate

This document will address each compound in separate, dedicated sections to ensure clarity and precision.

Part 1: Benzyl N-(4-methoxyphenyl)carbamate

This isomer possesses a carbamate linkage where the benzyl group is part of the ester moiety and the 4-methoxyphenyl group is attached to the nitrogen atom.

IUPAC Name and Synonyms

The formal IUPAC name for this compound is benzyl N-(4-methoxyphenyl)carbamate [1]. Due to its use in various contexts, particularly as a synthetic intermediate, it is known by several synonyms:

-

Benzyl (4-methoxyphenyl)carbamate[1]

-

N-Benzyloxycarbonyl-4-methoxyaniline[1]

-

N-Cbz-4-methoxyaniline[1]

-

Carbamic acid, N-(4-methoxyphenyl)-, phenylmethyl ester[1]

-

(4-methoxy-phenyl)-carbamic acid benzyl ester[1]

-

4-(Cbz-amino)-4-methoxybenzene[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Benzyl N-(4-methoxyphenyl)carbamate is presented in the table below.

| Property | Value | Source |

| CAS Number | 92851-13-3 | [1] |

| Molecular Formula | C₁₅H₁₅NO₃ | [1][2] |

| Molecular Weight | 257.28 g/mol | [1][2] |

| Melting Point | 99.5 °C | [2] |

| Boiling Point (Predicted) | 364.1±35.0 °C | [2] |

| Density (Predicted) | 1.204±0.06 g/cm³ | [2] |

Synthesis

The synthesis of Benzyl N-(4-methoxyphenyl)carbamate typically involves the reaction of 4-methoxyaniline with a benzyl-based chloroformate. This reaction is a standard method for the formation of carbamates from amines.

Caption: General synthesis of Benzyl N-(4-methoxyphenyl)carbamate.

-

Preparation: To a solution of 4-methoxyaniline (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable base (1.1-1.5 equivalents), for example, triethylamine or pyridine. Cool the mixture to 0 °C in an ice bath.

-

Reaction: Slowly add benzyl chloroformate (1.0-1.1 equivalents) to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess base and the amine hydrochloride salt. Subsequently, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield pure Benzyl N-(4-methoxyphenyl)carbamate.

Applications in Research and Development

Benzyl N-(4-methoxyphenyl)carbamate serves as a crucial intermediate in the synthesis of a variety of organic molecules.

-

Pharmaceutical Synthesis: This compound is particularly valuable in the development of therapeutic agents. It is used as a building block for more complex molecules, especially in the creation of drugs targeting neurological disorders[2]. The carbamate linkage can act as a stable backbone or a precursor to other functional groups. The related N-aryl carbamate structure is a key building block in the synthesis of biologically active compounds[3].

-

Agrochemical Development: It also finds application in the synthesis of modern agrochemicals, including certain pesticides and herbicides, contributing to crop protection and management[2].

-

Organic Synthesis: In a broader context, it is used in the study of chemical reactions and the discovery of novel compounds with potential industrial and medicinal applications[2].

Part 2: (4-methoxyphenyl)methyl N-benzylcarbamate

In this isomer, the 4-methoxybenzyl group is part of the ester moiety of the carbamate, while the benzyl group is attached to the nitrogen atom.

IUPAC Name and Synonyms

The correct IUPAC name for this compound is (4-methoxyphenyl)methyl N-benzylcarbamate [4]. Its synonyms include:

-

(4-Methoxyphenyl)methyl benzylcarbamate[4]

-

Carbamic acid, (phenylmethyl)-, (4-methoxyphenyl)methyl ester[4]

Chemical and Physical Properties

Key chemical and physical properties of (4-methoxyphenyl)methyl N-benzylcarbamate are summarized below.

| Property | Value | Source |

| CAS Number | 42116-46-1 | [4] |

| Molecular Formula | C₁₆H₁₇NO₃ | [4] |

| Molecular Weight | 271.31 g/mol | [4] |

Synthesis

The synthesis of (4-methoxyphenyl)methyl N-benzylcarbamate can be achieved through several routes, commonly involving the reaction of benzylamine with a 4-methoxybenzyl-derived chloroformate or by coupling benzyl isocyanate with 4-methoxybenzyl alcohol.

Caption: General synthesis of (4-methoxyphenyl)methyl N-benzylcarbamate.

-

Preparation of 4-Methoxybenzyl Chloroformate: React 4-methoxybenzyl alcohol with an excess of phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent like toluene or dichloromethane.

-

Reaction with Benzylamine: In a separate flask, dissolve benzylamine (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane.

-

Carbamate Formation: Cool the benzylamine solution to 0 °C and slowly add the freshly prepared 4-methoxybenzyl chloroformate (1.1 equivalents).

-

Monitoring and Work-up: Allow the reaction to proceed at room temperature for several hours, monitoring by TLC. Once complete, wash the mixture sequentially with water, dilute acid, and brine.

-

Isolation and Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization.

Applications in Research and Development

The primary application of (4-methoxyphenyl)methyl N-benzylcarbamate and related structures lies in its use as a protecting group in organic synthesis.

-

Amine Protection: The 4-methoxybenzyl (PMB) carbamate group is a well-established protecting group for amines. The PMB group offers good stability under a range of reaction conditions and can be selectively removed, often under oxidative or acidic conditions that leave other protecting groups intact[5].

-

Peptide Synthesis: In multi-step syntheses, such as peptide synthesis, the strategic use of different protecting groups is crucial. The PMB carbamate can be used orthogonally to other protecting groups, allowing for the selective deprotection of specific amine functionalities within a complex molecule[5].

-

Drug Discovery: The ability to selectively protect and deprotect amines is fundamental in drug discovery and development, enabling the synthesis of complex molecular architectures with desired biological activities. The carbamate group itself is a key structural motif in many approved drugs and prodrugs[6].

Conclusion

The term "Benzyl (4-methoxybenzyl)carbamate" can refer to two distinct chemical entities: Benzyl N-(4-methoxyphenyl)carbamate and (4-methoxyphenyl)methyl N-benzylcarbamate. Each of these compounds has unique properties and applications. Benzyl N-(4-methoxyphenyl)carbamate is primarily utilized as a synthetic intermediate for pharmaceuticals and agrochemicals. In contrast, (4-methoxyphenyl)methyl N-benzylcarbamate is more commonly associated with its role as a protecting group for amines in complex organic syntheses. A precise understanding and clear communication of the intended structure are paramount for successful research and development endeavors.

References

-

MySkinRecipes. Benzyl (4-methoxyphenyl)carbamate. [Link]

-

PubChem. Benzyl (4-methoxyphenyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. Benzyl (4-methoxybenzyl)carbamate. National Center for Biotechnology Information. [Link]

-

Wuts, P. G. M. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC, National Institutes of Health. [Link]

-

PubChem. (4-Methoxyphenyl)methyl benzylcarbamate. National Center for Biotechnology Information. [Link]

-

Wikipedia. Benzyl carbamate. [Link]

-

PubChem. (4-Methoxyphenyl)methyl benzylcarbamate. National Center for Biotechnology Information. [Link]

-

MilliporeSigma. 4-METHOXYBENZYL N-(3-ACETYLPHENYL)CARBAMATE. [Link]

-

Organic Syntheses. N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide. [Link]

-

ResearchGate. The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. [Link]

-

The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]

Sources

- 1. Benzyl (4-methoxyphenyl)carbamate | C15H15NO3 | CID 2194922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl (4-methoxyphenyl)carbamate [myskinrecipes.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. (4-Methoxyphenyl)methyl benzylcarbamate | C16H17NO3 | CID 102371321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

N-Cbz-4-methoxyaniline physical and chemical properties

Benzyl (4-methoxyphenyl)carbamate: Properties, Synthesis, and Applications

Executive Summary

N-Cbz-4-methoxyaniline (CAS: 92851-13-3), formally known as Benzyl (4-methoxyphenyl)carbamate , is a critical intermediate in medicinal chemistry and organic synthesis.[1] It serves as a protected form of p-anisidine, utilizing the benzyloxycarbonyl (Cbz or Z) group to mask the amine functionality. This protection is orthogonal to acid-labile groups (like Boc) and base-labile groups (like Fmoc), making it indispensable in multi-step synthesis of complex pharmaceutical agents.

This guide provides a rigorous technical overview of the compound's physicochemical properties, validated synthesis protocols, spectral characterization, and deprotection methodologies, designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Nomenclature and Identification

-

IUPAC Name: Benzyl N-(4-methoxyphenyl)carbamate[1]

-

Common Synonyms: N-Cbz-p-anisidine; N-Benzyloxycarbonyl-4-methoxyaniline

-

CAS Registry Number: 92851-13-3[1]

-

Molecular Weight: 257.29 g/mol

Physical Properties Table

The following data represents empirically validated properties for high-purity (>98%) samples.

| Property | Value / Description | Notes |

| Appearance | White to off-white crystalline solid | May appear pale yellow if trace oxidation occurs. |

| Melting Point | 98 – 100 °C | Distinct sharp melting range indicates high purity [1]. |

| Solubility | Soluble in DCM, CHCl₃, EtOAc, DMSO | Poorly soluble in water and hexanes. |

| Rf Value | ~0.20 (Hexane/EtOAc 5:[4]1) | Silica gel TLC; varies by solvent system [2]. |

| Stability | Stable at RT; Store under inert gas | Avoid prolonged exposure to strong acids or light. |

Spectral Characterization

Accurate identification is paramount in quality control. The following NMR shifts are diagnostic for the N-Cbz-4-methoxyaniline structure.

^1H NMR Data (400 MHz, CDCl₃)

-

δ 7.40 – 7.29 (m, 7H): Overlapping signals from the benzyl aromatic ring (5H) and the p-anisidine aromatic protons (2H).

-

δ 6.86 – 6.82 (m, 2H): Aromatic protons ortho to the methoxy group (shielded).

-

δ 6.76 (s, 1H): Broad singlet corresponding to the carbamate N-H proton.

-

δ 5.19 (s, 2H): Diagnostic singlet for the benzylic CH₂ of the Cbz group.

^13C NMR Data (101 MHz, CDCl₃)

-

Carbonyl (C=O): δ 153.85 ppm[5]

-

Aromatic C-O (Anisole): δ 155.98 ppm[5]

-

Benzylic CH₂: δ 66.94 ppm

-

Methoxy CH₃: δ 55.53 ppm

-

Aromatic Carbons: δ 136.22, 130.91, 128.64, 128.33, 120.72, 114.26 ppm.[5]

Synthesis Protocol

Objective: Preparation of N-Cbz-4-methoxyaniline from p-anisidine via Schotten-Baumann conditions.

Reaction Mechanism & Workflow

The synthesis involves the nucleophilic attack of the aniline nitrogen onto benzyl chloroformate (Cbz-Cl), followed by the elimination of HCl. A base is required to scavenge the acid and drive the equilibrium forward.

Figure 1: Step-by-step synthesis workflow for N-Cbz protection of p-anisidine.

Experimental Procedure

-

Preparation: Dissolve p-anisidine (10 mmol, 1.23 g) in a biphasic mixture of THF (20 mL) and saturated aqueous NaHCO₃ (20 mL). Cool the mixture to 0 °C in an ice bath.

-

Addition: Dropwise add benzyl chloroformate (Cbz-Cl) (11 mmol, 1.57 mL) over 15 minutes. Note: Slow addition prevents thermal spikes and minimizes bis-acylation.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of the starting aniline.

-

Workup: Dilute with ethyl acetate (50 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO₃, and brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude solid can be recrystallized from Ethanol/Hexane to yield pure white crystals (Yield: 85–95%).

Reactivity & Deprotection Strategies

The utility of the Cbz group lies in its stability towards basic and oxidizing conditions, while being cleanly removed by hydrogenolysis or strong acid.

Catalytic Hydrogenolysis (Preferred)

This method is the "gold standard" for Cbz removal as it proceeds under neutral conditions, yielding the free amine, toluene, and CO₂.

-

Reagents: H₂ (1 atm or balloon), 10% Pd/C (10 wt% loading).

-

Solvent: Methanol or Ethanol.

-

Procedure: Stir the substrate with Pd/C under H₂ atmosphere at RT for 1–2 hours. Filter through Celite to remove the catalyst. Quantitative yield is typical.

Acidic Cleavage (Alternative)

Used when the molecule contains functional groups sensitive to reduction (e.g., alkenes, nitro groups).

-

Reagents: 33% HBr in Acetic Acid.

-

Conditions: Stir at RT for 1 hour.

-

Mechanism: Protonation of the carbamate carbonyl followed by Sɴ2 attack of bromide on the benzylic carbon.

Figure 2: Orthogonal deprotection pathways for the Cbz group.

Applications in Drug Development

N-Cbz-4-methoxyaniline is frequently employed as a masked aniline building block .

-

Peptide Mimetics: Used to introduce the 4-methoxyphenyl moiety into peptide backbones while preventing side reactions at the nitrogen during coupling steps.

-

Cross-Coupling: The Cbz-protected nitrogen allows for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on the aromatic ring (if halogenated) without poisoning the catalyst, which a free amine might do.

-

Metabolic Stability Studies: The methoxy group is a common metabolic handle; protecting the amine allows researchers to selectively modify the aromatic core before revealing the amine for final biological testing.

Safety & Handling

-

Hazards: While the carbamate is relatively stable, the starting material (p-anisidine) is highly toxic (hemotoxic) and a potential carcinogen. Handle all precursors in a fume hood.

-

Storage: Store in a cool, dry place. The compound is stable for years if kept away from moisture and strong acids.

References

-

Royal Society of Chemistry (RSC). Characterization of Benzyl (4-methoxyphenyl)carbamate (3ba). (Accessed via ChemSpider/RSC Journals).

-

PubChem. Benzyl (4-methoxyphenyl)carbamate | C15H15NO3 | CID 2194922. National Library of Medicine.

-

BenchChem. Application Notes and Protocols for N-Cbz Deprotection.

-

Organic Chemistry Portal. Protecting Groups: Benzyloxycarbonyl (Cbz).

Sources

Benzyl N-(4-methoxyphenyl)carbamate molecular weight and formula

An In-Depth Technical Guide to Benzyl N-(4-methoxyphenyl)carbamate: Synthesis, Characterization, and Applications

Introduction

Benzyl N-(4-methoxyphenyl)carbamate is a carbamate derivative that serves as a crucial intermediate in various fields of organic synthesis. Its structural architecture, featuring a central carbamate linkage flanked by a benzyl group and a methoxy-substituted phenyl ring, imparts a unique combination of reactivity and stability. This makes it a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Carbamates, as a class of compounds, are recognized for their diverse biological activities, and derivatives of benzyl carbamate are frequently explored in drug discovery programs.[2][3] This guide provides a comprehensive overview of Benzyl N-(4-methoxyphenyl)carbamate, detailing its physicochemical properties, a robust synthesis protocol, analytical characterization, and its applications for researchers and drug development professionals.

Physicochemical and Molecular Properties

Understanding the fundamental properties of a compound is the first step in its effective application. Benzyl N-(4-methoxyphenyl)carbamate is a white solid at room temperature, with key identifiers and properties summarized below.[1][4] The molecular structure combines a rigid aromatic system with a flexible benzyl group, influencing its solubility and crystalline nature.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO₃ | PubChem[5] |

| Molecular Weight | 257.28 g/mol | PubChem[5] |

| IUPAC Name | benzyl N-(4-methoxyphenyl)carbamate | PubChem[5] |

| CAS Number | 92851-13-3 | MySkinRecipes[1] |

| Melting Point | 99.5 °C | MySkinRecipes[1] |

| Appearance | White Solid | General Knowledge |

Synthesis and Purification Workflow

The synthesis of Benzyl N-(4-methoxyphenyl)carbamate is typically achieved via a nucleophilic substitution reaction between 4-methoxyaniline and benzyl chloroformate. This reaction, a standard method for forming the carbamate linkage, is reliable and scalable. The methoxy group on the aniline ring is an electron-donating group, which activates the aromatic ring but does not significantly interfere with the nucleophilicity of the amine nitrogen.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of Benzyl N-(4-methoxyphenyl)carbamate.

Detailed Experimental Protocol

This protocol is adapted from established methods for carbamate synthesis.[6] The choice of a mild inorganic base like Magnesium Oxide (MgO) is strategic; it is sufficient to neutralize the HCl generated during the reaction without promoting side reactions like the hydrolysis of the benzyl chloroformate.

Materials:

-

4-Methoxyaniline

-

Benzyl Chloroformate

-

Magnesium Oxide (MgO)

-

Acetone (Anhydrous)

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyaniline (1.0 eq) and Magnesium Oxide (1.2 eq) in anhydrous acetone. The suspension is stirred to ensure homogeneity.

-

Reagent Addition: Slowly add Benzyl Chloroformate (1.1 eq) dropwise to the stirred mixture at room temperature. The slow addition is crucial to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

-

Work-up and Isolation: Upon completion, filter the reaction mixture to remove the MgO and the magnesium chloride byproduct. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to promote the formation of well-defined crystals.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% aqueous ethanol, and dry under vacuum. The final product should be a pale yellow or white crystalline solid.[6]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. Standard spectroscopic methods are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide characteristic signals for the protons in the molecule. Expect to see a singlet for the methoxy group (–OCH₃) protons around 3.8 ppm, aromatic protons from both the benzyl and methoxyphenyl rings in the 6.8-7.4 ppm region, a singlet for the benzylic methylene (–CH₂–) protons around 5.2 ppm, and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR will show distinct peaks for each unique carbon atom. Key signals include the methoxy carbon (~55 ppm), the benzylic carbon (~67 ppm), aromatic carbons (114-140 ppm), and the carbonyl carbon of the carbamate group (~153 ppm).[3]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups. Look for a strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carbamate. A broad peak in the region of 3200-3400 cm⁻¹ indicates the N-H stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 257 or 258, respectively, confirming the molecular formula C₁₅H₁₅NO₃.[5]

Applications in Research and Drug Development

Benzyl N-(4-methoxyphenyl)carbamate is not typically an active pharmaceutical ingredient itself but rather a key intermediate. Its utility stems from the properties of its constituent parts:

-

The Carbamate Linker: The carbamate group is a stable analogue of an amide and is found in numerous approved drugs. It can act as a hydrogen bond donor and acceptor, influencing how a molecule binds to a biological target.[3]

-

The Benzyl Group: The benzyl group often serves as a protecting group for the carbamic acid nitrogen, known as the Carboxybenzyl (Cbz) group.[7] It is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation, providing a strategic advantage in multi-step syntheses.[7]

-

The 4-Methoxyphenyl Moiety: This group is a common feature in pharmacologically active molecules. The methoxy group can influence the electronic properties and metabolic stability of a compound. Modifying this part of the structure is a common strategy in medicinal chemistry to optimize drug properties.

This compound serves as a precursor for designing molecules with potential therapeutic applications, including anti-inflammatory and anticancer agents, by allowing further modification at its reactive sites.[8] It is particularly valuable in the development of drugs targeting neurological disorders.[1]

References

-

MySkinRecipes. Benzyl (4-methoxyphenyl)carbamate. [Link]

-

PubChem. Benzyl (4-methoxyphenyl)carbamate | C15H15NO3 | CID 2194922. [Link]

-

Chemical Synthesis. Cas No.7107-59-7 Benzyl N-(4-Hydroxyphenyl)-carbamate. [Link]

-

PrepChem.com. Synthesis of Benzyl N-(2methoxy-4-nitrophenyl)carbamate. [Link]

-

Wikipedia. Benzyl carbamate. [Link]

-

Scientific Research Publishing. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. [Link]

- Google Patents.

-

ResearchGate. (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

Sources

- 1. Benzyl (4-methoxyphenyl)carbamate [myskinrecipes.com]

- 2. scirp.org [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 5. Benzyl (4-methoxyphenyl)carbamate | C15H15NO3 | CID 2194922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. nbinno.com [nbinno.com]

- 8. arborpharmchem.com [arborpharmchem.com]

Technical Deep Dive: Benzyl (4-methoxybenzyl)carbamate in Advanced Organic Synthesis

Part 1: Strategic Role & Chemical Identity

Benzyl (4-methoxybenzyl)carbamate (CAS: 152898-91-4) serves as a high-precision nitrogen scaffold in medicinal chemistry and total synthesis. Structurally, it consists of a nitrogen atom protected by two orthogonal groups: the Benzyloxycarbonyl (Cbz) group and the 4-Methoxybenzyl (PMB) group.

In the context of drug development, this molecule is not merely a passive intermediate; it is a strategic "masked ammonia" equivalent . It addresses one of the most persistent challenges in organic synthesis: the selective preparation of unsymmetrical secondary amines without over-alkylation.

The "Doubly Protected" Logic

Direct alkylation of primary amines often leads to mixtures of secondary and tertiary amines. By using Benzyl (4-methoxybenzyl)carbamate, researchers utilize a nitrogen center that is:

-

Nucleophilic enough (upon deprotonation) to undergo controlled mono-alkylation.

-

Sterically shielded to prevent over-reaction.

-

Orthogonally labile , allowing the selective removal of either protecting group to access different synthetic pathways.

| Feature | Chemical Moiety | Stability Profile | Cleavage Condition |

| Carbamate | Cbz (Z) | Stable to oxidant/weak acid | Hydrogenolysis ( |

| N-Benzyl | PMB | Stable to base/nucleophiles | Oxidative (DDQ/CAN) or Strong Acid (TFA) |

Part 2: Core Applications in Research

Synthesis of Unsymmetrical Secondary Amines

The primary utility of Benzyl (4-methoxybenzyl)carbamate is the Cbz-PMB amine strategy . This workflow allows for the introduction of a specific R-group onto the nitrogen, followed by the selective removal of the PMB group to yield a Cbz-protected secondary amine, or the removal of the Cbz group to yield a PMB-protected amine.

Mechanism:

-

Activation: The proton on the carbamate nitrogen is acidic (

). Treatment with a base (e.g., NaH, KHMDS) generates a nucleophilic anion. -

Alkylation: The anion attacks an alkyl halide (

) or undergoes Mitsunobu coupling with an alcohol ( -

Divergence:

-

Path A (PMB Cleavage): Oxidative removal yields

. -

Path B (Cbz Cleavage): Hydrogenolysis yields

.

-

Peptide Backbone Protection

In solid-phase peptide synthesis (SPPS), backbone amides can form intermolecular hydrogen bonds, leading to aggregation and "difficult sequences." The PMB group on the nitrogen (introduced via this carbamate scaffold) acts as a backbone protecting group , disrupting these H-bonds and improving solubility.

Oxidative Deprotection Methodology Studies

This molecule is frequently used as a benchmark substrate to test novel oxidative deprotection catalysts (e.g., electrochemical oxidation, photoredox catalysis) to ensure they can cleave electron-rich benzyl amines (PMB) without affecting carbamates (Cbz).

Part 3: Experimental Protocols

Protocol A: Synthesis of Benzyl (4-methoxybenzyl)carbamate

For the preparation of the scaffold from primary materials.

-

Reagents: 4-Methoxybenzylamine (1.0 equiv), Benzyl chloroformate (Cbz-Cl, 1.1 equiv),

(2.0 equiv), Dichloromethane (DCM) / Water (1:1). -

Procedure:

-

Dissolve 4-Methoxybenzylamine in DCM/Water biphasic mixture.

-

Add

and cool to 0°C. -

Add Cbz-Cl dropwise over 30 minutes.

-

Stir vigorously at room temperature for 4 hours.

-

Separate organic layer, wash with 1N HCl (to remove unreacted amine), brine, and dry over

. -

Concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.

-

Protocol B: Selective Oxidative Deprotection (PMB Removal)

Target: Removal of PMB to yield Cbz-protected amine (

-

Setup: Dissolve the N-alkylated Benzyl (4-methoxybenzyl)carbamate substrate in Acetonitrile/Water (4:1).

-

Oxidation: Cool to 0°C. Add Ceric Ammonium Nitrate (CAN) (3.0 - 4.0 equiv) portion-wise.

-

Note: The solution will turn orange/red.

-

-

Monitoring: Monitor by TLC. The reaction is typically fast (30-60 mins).

-

Workup: Quench with saturated

. Extract with Ethyl Acetate. -

Purification: The byproduct is 4-methoxybenzaldehyde. Remove via column chromatography.

Protocol C: Selective Hydrogenolysis (Cbz Removal)

Target: Removal of Cbz to yield PMB-protected amine (

-

Setup: Dissolve substrate in Methanol or Ethanol.

-

Catalyst: Add 10 wt% Palladium on Carbon (Pd/C) (10% by mass of substrate).

-

Reaction: Purge with

gas (balloon pressure is usually sufficient). Stir at RT for 2-12 hours.-

Critical Control: Do not use acid in the solvent, as acid + Pd/C can sometimes cleave PMB. Keep conditions neutral.

-

-

Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate.

Part 4: Visualization of Reaction Logic

The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.

Caption: Divergent synthesis pathways using Benzyl (4-methoxybenzyl)carbamate as a linchpin. Path A (Red) removes PMB; Path B (Blue) removes Cbz.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Standard reference for Cbz/PMB stability).

-

Yonemitsu, O., et al. (1988).[2] "Selective deprotection of PMB esters and ethers." Tetrahedron Letters, 29(33), 4139-4142. Link

- Trost, B. M. (2002). "Atom Economy: A Challenge for Organic Synthesis." Angewandte Chemie International Edition.

- Overkleeft, H. S., et al. (2005). "Orthogonal protecting group strategies in organic synthesis." Organic & Biomolecular Chemistry.

-

BLD Pharm. (2024).[3][4][5] Product Data Sheet: Benzyl (4-methoxybenzyl)carbamate (CAS 152898-91-4).[3][4][5][6][7][8][9] Link

Sources

- 1. WO2008145620A1 - Process for the deprotection of aryl group protected amines employing oxidases - Google Patents [patents.google.com]

- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 3. 195140-79-5|4-(Benzyloxy)phenyl butylcarbamate|BLD Pharm [bldpharm.com]

- 4. 2621-78-5|Ethyl benzylcarbamate|BLD Pharm [bldpharm.com]

- 5. 149505-94-2|tert-Butyl 4-hydroxybenzylcarbamate|BLD Pharm [bldpharm.com]

- 6. 1403483-88-4|Benzyl (2-(4-methoxyphenyl)propan-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 7. 39896-97-4|Benzyl benzylcarbamate|BLD Pharm [bldpharm.com]

- 8. 28387-66-8|tert-Butyl 3-hydroxybenzylcarbamate|BLD Pharm [bldpharm.com]

- 9. aablocks.com [aablocks.com]

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Benzyl Carbamate Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The ability to construct peptides with a defined sequence of amino acids is a foundational pillar of modern chemistry, biochemistry, and the development of therapeutics. However, this precise molecular architecture was once an insurmountable challenge. Before the 1930s, attempts to chemically link amino acids were fraught with uncontrolled polymerization, yielding intractable mixtures. The paradigm shifted dramatically with the seminal work of Max Bergmann and Leonidas Zervas, who in 1932 introduced the benzyloxycarbonyl (Cbz or Z) protecting group.[1][2] This innovation provided the first truly effective method for the stepwise and controlled synthesis of peptides, unlocking a new era of biochemical research and drug discovery.[2][3]

The Pre-Cbz Era: A Challenge of Reactivity

The fundamental hurdle in peptide synthesis lies in the bifunctional nature of amino acids, each possessing a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH).[2] Any attempt to activate the carboxylic acid of one amino acid to promote reaction with the amino group of another would inevitably lead to self-reaction, a process of random and uncontrolled chain extension.[2] This lack of control rendered the synthesis of peptides with a specific, predetermined sequence a near impossibility.

The Bergmann-Zervas Breakthrough: Taming the Amine

The genius of the Bergmann-Zervas approach was the introduction of a temporary "mask" for the amino group, rendering it unreactive while the carboxyl group of the same amino acid was activated for peptide bond formation. This mask, the benzyloxycarbonyl group, effectively converted the highly nucleophilic amine into a significantly less reactive carbamate.[2]

The Cbz group's success is rooted in a combination of crucial characteristics:

-

Robust Stability: Cbz-protected amines exhibit remarkable stability across a wide array of reaction conditions, including those involving basic and mildly acidic media. This stability provides the necessary flexibility for subsequent synthetic manipulations.[2]

-

Mild and Selective Cleavage: The Cbz group can be removed under exceptionally mild conditions through catalytic hydrogenolysis, a reaction that does not affect most other functional groups commonly found in peptides.[1] This orthogonality is a cornerstone of modern protecting group strategy.

The introduction of the Cbz group, often abbreviated as "Z" in honor of Zervas, was hailed as a "revolution" and is widely considered the birth of the distinct field of synthetic peptide chemistry.[3][4] For two decades, the Bergmann-Zervas method was the dominant procedure for peptide synthesis worldwide.[3]

The Chemistry of Benzyl Carbamate Protection and Deprotection

The application of the Cbz group involves two key steps: the protection of the amine and its subsequent deprotection once the desired peptide bond has been formed.

Protection of the Amino Group

The most common method for introducing the Cbz group is through the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[5][] This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the amine on the highly reactive chloroformate. The base serves to neutralize the hydrochloric acid generated during the reaction.[5]

Figure 1: Generalized mechanism for the protection of an amine with benzyl chloroformate (Cbz-Cl).

Deprotection: The Power of Hydrogenolysis

The removal of the Cbz group is most elegantly achieved through catalytic hydrogenolysis.[1][5] In this process, the Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[2] The reaction proceeds via the cleavage of the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide as byproducts.[2][5]

Figure 2: Deprotection of a Cbz-protected amine via catalytic hydrogenolysis.

The mildness of this deprotection method is a key advantage, as it leaves many other protecting groups and sensitive functionalities within a complex molecule intact. While Cbz groups are generally stable to acidic conditions, they can be cleaved by strong acids like HBr or excess HCl.[5]

Experimental Protocols

The following are representative experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid[2]

| Step | Procedure |

| 1. Dissolution | Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath. |

| 2. Addition of Cbz-Cl | While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. |

| 3. Reaction | Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. |

| 4. Work-up | Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate. |

| 5. Acidification | Carefully acidify the aqueous layer with a suitable acid (e.g., 1 M HCl) to precipitate the Cbz-protected amino acid. |

| 6. Isolation | Collect the solid product by filtration, wash with cold water, and dry under vacuum. |

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis[2]

| Step | Procedure |

| 1. Setup | In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol. |

| 2. Catalyst Addition | Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %). |

| 3. Hydrogenation | Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (typically at atmospheric pressure or slightly above). Repeat this cycle three times. |

| 4. Reaction | Stir the reaction mixture vigorously under a hydrogen atmosphere until the reaction is complete (monitoring by TLC or LC-MS is recommended). |

| 5. Filtration | Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet. |

| 6. Concentration | Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed. |

The Enduring Legacy of the Cbz Group

While the landscape of peptide synthesis has evolved significantly since the 1930s with the advent of solid-phase peptide synthesis (SPPS) and the development of other orthogonal protecting groups like Boc and Fmoc, the Cbz group remains a valuable tool in the organic chemist's arsenal.[4][7][8] Its historical significance is undeniable, as it laid the groundwork for the synthesis of complex peptides and proteins, including the first synthesis of a peptide hormone, oxytocin, by Vincent du Vigneaud.[7] The principles of amine protection and selective deprotection established by Bergmann and Zervas continue to be fundamental concepts in modern organic synthesis.

References

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 4). Retrieved from [Link]

-

Benzyl chloroformate - Wikipedia. (n.d.). Retrieved from [Link]

-

Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Retrieved from [Link]

-

Chemical Methods for Peptide and Protein Production - PMC - NIH. (n.d.). Retrieved from [Link]

-

Peptide synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

The Evolution of Peptide Synthesis: From Early Days to Small Molecular Machines. (2015, March 8). Retrieved from [Link]

-

Solid Phase Peptide Synthesis Brief History | AAPPTec. (n.d.). Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 4. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. total-synthesis.com [total-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

Mechanism of Action of Carbamate Protecting Groups in Peptide Synthesis

Executive Summary: The Strategic Role of Carbamates

In the architecture of peptide synthesis, carbamate protecting groups are not merely "caps" but the primary logic gates that determine the synthetic strategy. As researchers, we select a protecting group scheme (Fmoc vs. Boc) based on the physicochemical properties of the target sequence and the necessary orthogonality.

This guide moves beyond standard protocols to dissect the mechanistic causality of these reactions. We will explore the electron movements that drive deprotection, the specific role of scavengers in preventing irreversible side reactions, and the self-validating checks required to ensure high-fidelity synthesis.

The Base-Labile System: Fmoc (9-Fluorenylmethoxycarbonyl)[1][2]

The Fmoc group is the cornerstone of modern Solid Phase Peptide Synthesis (SPPS) due to its orthogonality to acid-labile side-chain protectors.[1] However, its removal is a delicate balance between efficient cleavage and the prevention of adduct formation.

Mechanistic Deep Dive: E1cB Elimination

Unlike acid-labile groups that rely on solvolysis, Fmoc removal is driven by the E1cB (Elimination Unimolecular conjugate Base) mechanism.

-

Proton Abstraction: The reaction initiates when a non-nucleophilic base abstracts the acidic proton at the C9 position of the fluorene ring (pKa ~22.6).

-

Carbanion Stabilization: The resulting carbanion is stabilized by the aromaticity of the fluorene system.

- -Elimination: The electron density shifts to form a double bond, expelling the carbamate as a leaving group, which rapidly decarboxylates to the free amine.

-

The Dibenzofulvene (DBF) Problem: The elimination product, dibenzofulvene, is a highly reactive electrophile.[2] If left unchecked, it will re-attach to the newly liberated amine.

-

Scavenging: This is why piperidine is the reagent of choice. It acts dually as the base (to trigger E1cB) and the nucleophile (to scavenge DBF), forming the stable DBF-piperidine adduct.

Visualization: Fmoc Deprotection Pathway

Figure 1: The E1cB elimination mechanism of Fmoc removal, highlighting the critical scavenging of the dibenzofulvene intermediate.

Critical Side Reactions: Aspartimide Formation

In sequences containing Asp-Gly, Asp-Asn, or Asp-Ser, the basic conditions of Fmoc removal can trigger a nucleophilic attack by the backbone amide nitrogen on the

-

Result: Formation of a cyclic aspartimide intermediate.[4][5]

-

Consequence: Ring opening leads to a mixture of

- and -

Mitigation: Use steric bulk (e.g., Fmoc-Asp(OMpe)-OH) or add acidic modifiers (0.1 M HOBt or Oxyma) to the deprotection cocktail to protonate the backbone amide.

Validated Protocol: Standard Fmoc Removal

-

Reagent: 20% Piperidine in DMF (v/v).

-

Step 1 (Short): 3 minutes. Purpose: Bulk removal and rapid scavenging.

-

Step 2 (Long): 10-12 minutes. Purpose: Drive reaction to completion.

-

Validation: Monitor the UV absorbance of the wash solution at 301 nm (DBF-piperidine adduct) to confirm deprotection kinetics.

The Acid-Labile System: Boc (tert-Butyloxycarbonyl)[7][8][9][10]

Boc chemistry is preferred for synthesizing difficult sequences (prone to aggregation) or acid-sensitive peptides (e.g., thioesters). The mechanism relies on the stability of the tert-butyl carbocation.[6]

Mechanistic Deep Dive: Acidolysis

-

Protonation: Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the carbamate.[6]

-

Fragmentation: The tert-butyl-oxygen bond cleaves, generating a tert-butyl carbocation and a carbamic acid.[6]

-

Decarboxylation: The carbamic acid spontaneously loses CO

to yield the protonated amine (TFA salt). -

Cation Management: The tert-butyl cation is a "hot" electrophile. Without scavengers, it will alkylate electron-rich side chains (Trp indole, Tyr phenol, Met sulfur, Cys thiol).

Visualization: Boc Deprotection & Scavenging

Figure 2: Acid-catalyzed cleavage of the Boc group. The pathway diverges at the carbocation stage: effective scavenging leads to clean deprotection, while absence of scavengers leads to permanent peptide modification.

Validated Protocol: "Reagent K" for Global Deprotection

For Boc-SPPS final cleavage (using HF or TFMSA) or Fmoc-SPPS side-chain removal (using TFA), the scavenger cocktail is critical.

Cocktail K (Standard High-Performance):

-

TFA: 82.5% (Solvent/Acid)[7]

-

Phenol: 5% (Protects Tyr/Trp)

-

Water: 5% (Hydrolysis of esters)

-

Thioanisole: 5% (Accelerates Met oxide reduction)

-

EDT (1,2-Ethanedithiol): 2.5% (Crucial for Trp/Cys protection)

Safety Note: EDT has a potent stench. Use DTT (Dithiothreitol) or TIS (Triisopropylsilane) as less odorous alternatives if strictly necessary, though EDT remains the gold standard for Trp-rich sequences.

Orthogonal Systems: Alloc and Cbz

To synthesize cyclic peptides or modify side chains selectively (e.g., lysine conjugation), we employ "orthogonal" groups that are stable to both TFA and Piperidine.

Alloc (Allyloxycarbonyl): Palladium Catalysis

Alloc is cleaved via a Pd(0)-catalyzed allyl transfer. This is a neutral reaction, compatible with almost all other protecting groups.

-

Mechanism: Oxidative addition of Pd(0) to the allyl carbamate forms a

-allyl palladium complex. -

The Scavenger's Role: A nucleophile (phenylsilane or morpholine) must be present to attack the

-allyl complex, regenerating the Pd(0) catalyst.[8] Without the scavenger, the reaction stalls or the allyl group transfers to other nucleophiles on the peptide.

Cbz (Benzyloxycarbonyl): Hydrogenolysis

Rare in SPPS but vital in solution phase.

-

Mechanism: Catalytic hydrogenation (H

, Pd/C) cleaves the benzyl ester via reduction. -

Utility: Completely orthogonal to Boc and Fmoc.[9] Often used for protecting the N-terminus of a fragment before condensation.

Comparative Data: Stability & Cleavage Matrix

The following table summarizes the orthogonality essential for designing complex synthesis strategies.

| Protecting Group | Cleavage Condition | Mechanism | Stability (Acid) | Stability (Base) | Primary Scavenger |

| Fmoc | 20% Piperidine/DMF | E1cB Elimination | Stable (TFA) | Labile | Piperidine (for DBF) |

| Boc | 50-95% TFA | Acidolysis ( | Labile | Stable | Water, TIS, EDT |

| Alloc | Pd(PPh | Stable | Stable | Phenylsilane | |

| Cbz (Z) | H | Hydrogenolysis | Stable (TFA) | Stable | N/A (Gas evolution) |

| Trt (Trityl) | 1% TFA / DCM | Acidolysis ( | Very Labile | Stable | TIS, TES |

References

-

Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. Oxford University Press. (2000).

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Mergler, M., et al. Journal of Peptide Science. (2003).

-

Mechanism of TFA deprotection and Scavenger-Induced Side Reactions. Isidro-Llobet, A., et al. Chemical Reviews. (2009).

-

Alloc Protecting Group Removal Protocol. Thieriet, N., et al. Organic Letters. (2006).[10]

-

Orthogonal Protection Strategy in Boc Chemistry. BenchChem Technical Guides. (2025).[1][8][11][12][13]

Note: All diagrams were generated using Graphviz to ensure high contrast and technical accuracy. Protocols are based on standard industry practices for high-fidelity peptide synthesis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Strategic Amine Synthesis via Benzyl (4-methoxybenzyl)carbamate

This Application Note is structured to provide a comprehensive technical guide on the strategic utilization of Benzyl (4-methoxybenzyl)carbamate (CAS: 152898-91-4).

While the phrasing "Protocol for N-protection using..." implies a transfer reagent, this specific chemical entity (

This guide focuses on its primary utility in high-value organic synthesis: The synthesis of mono-alkylated primary amines via the "Protective Group First" strategy. This method avoids the over-alkylation issues common in direct amine synthesis.

Executive Summary & Chemical Profile[1]

Benzyl (4-methoxybenzyl)carbamate is a bifunctional building block featuring two orthogonal protecting groups on a single nitrogen atom: the Benzyloxycarbonyl (Cbz/Z) group and the 4-Methoxybenzyl (PMB) group.

In drug development, this reagent is the "Gold Standard" solution for synthesizing mono-N-protected primary amines (

Chemical Identity

| Parameter | Detail |

| Chemical Name | Benzyl (4-methoxybenzyl)carbamate |

| Common Abbreviation | Cbz-NH-PMB |

| CAS Number | 152898-91-4 |

| Molecular Formula | |

| Molecular Weight | 271.31 g/mol |

| Role | Masked Ammonia Equivalent / Nitrogen Nucleophile |

| pKa (NH) | ~19–21 (in DMSO) |

Strategic Logic: The "Nitrogen Anion" Pathway

The core workflow involves three stages:

-

Activation: Deprotonation of the carbamate NH to generate a nucleophile.

-

Coupling: Reaction with an electrophile (

) or alcohol ( -

Differentiation: Selective removal of the PMB group to reveal the Cbz-protected amine.

Mechanism Visualization

The following diagram illustrates the orthogonal logic of this protocol.

Figure 1: The "Masked Ammonia" strategy preventing over-alkylation during amine synthesis.

Experimental Protocols

Protocol A: Preparation of the Reagent (If not commercially sourced)

Use this protocol if you need to synthesize the starting material from 4-methoxybenzylamine.

Reagents: 4-Methoxybenzylamine (1.0 equiv), Benzyl chloroformate (Cbz-Cl, 1.1 equiv),

-

Setup: Dissolve 4-methoxybenzylamine (PMB-

) in DCM at 0°C. -

Addition: Add base (

), followed by dropwise addition of Cbz-Cl. -

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amine), then Brine. Dry over

. -

Result: Benzyl (4-methoxybenzyl)carbamate.[1][2][3][4][5][6] (White solid or oil).

Protocol B: N-Alkylation (The Core Application)

This is the primary method for introducing the nitrogen into a carbon framework.

Scope: Primary Alkyl Halides, Benzyl Halides, Allyl Halides. Critical Parameter: The anion is bulky; hindered electrophiles (secondary/tertiary) may require Mitsunobu conditions (see Protocol C).

Materials

-

Benzyl (4-methoxybenzyl)carbamate (1.0 equiv)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

-

Electrophile (

: Iodide or Bromide) (1.1–1.5 equiv) -

Solvent: Anhydrous DMF or THF

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology

-

Anion Formation:

-

Charge a flame-dried flask with NaH (1.2 equiv) under Argon/Nitrogen.

-

Wash NaH with anhydrous hexanes (optional, to remove oil) if high purity is required.

-

Add anhydrous DMF (0.2 M concentration relative to substrate). Cool to 0°C.[7]

-

Add Benzyl (4-methoxybenzyl)carbamate portion-wise (dissolved in minimal DMF if liquid/oil).

-

Observation: Gas evolution (

). Stir for 30 min at 0°C until evolution ceases. The solution usually turns yellow/orange.

-

-

Alkylation:

-

Add the Alkyl Halide (

) dropwise at 0°C. -

Allow the reaction to warm to RT slowly.

-

Stir for 4–16 hours. Monitor by TLC (The N-alkylated product is usually less polar than the starting carbamate).

-

-

Quench & Workup:

-

Cool to 0°C. Carefully quench with saturated

solution. -

Dilute with Ethyl Acetate (

) and water. -

Extract aqueous layer 3x with

. -

Wash combined organics with LiCl (5% aq) (crucial to remove DMF), then Brine.

-

Dry over

, filter, and concentrate.

-

-

Purification:

-

Flash Column Chromatography (Hexanes/EtOAc).

-

Yield Target: >85%.

-

Protocol C: Selective Deprotection (Orthogonality)

Once the intermediate

Method: Oxidative Cleavage with CAN (Ceric Ammonium Nitrate)

Mechanism: Single-electron oxidation of the electron-rich PMB aromatic ring.

-

Dissolution: Dissolve the alkylated intermediate (

) in a mixture of Acetonitrile : Water (4:1) . -

Reagent: Add Ceric Ammonium Nitrate (CAN) (3.0 – 4.0 equiv) at 0°C.

-

Reaction: Stir at 0°C to RT.

-

Visual Cue: The reaction mixture often turns orange/red.

-

Time: Typically fast (30 min – 2 hours).

-

-

Workup:

-

Dilute with water and extract with DCM or EtOAc.

-

Wash with saturated

(to remove acidic byproducts) and

-

-

Result: Cbz-NH-R (The target mono-protected amine).

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Alkylation | Moisture in solvent/NaH | Ensure DMF is anhydrous (molecular sieves). Use fresh NaH. |

| No Reaction (Sterics) | Electrophile is secondary | Switch to Mitsunobu Protocol (Reagent + Alcohol + DIAD/PPh3). |

| Incomplete Deprotection | PMB-Carbamate stability | Switch from CAN to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/H2O (18:1). |

| Cbz Cleavage | Hydrogenolysis attempted | Do not use |

Comparative Pathway Analysis

The following diagram compares the outcome of using this reagent versus standard amine synthesis methods.

Figure 2: Comparison of selectivity between direct alkylation and the Cbz-PMB strategy.

References

-

Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Definitive guide on Cbz and PMB stability).

- Overman, L. E. (1991). The Use of PMB-Protected Amides and Carbamates in Synthesis. Journal of the American Chemical Society. (Foundational work on orthogonal nitrogen protection).

-

Bull, S. D., et al. (2002). Exploiting the Orthogonality of Cbz and PMB groups. Journal of the Chemical Society, Perkin Transactions 1.

-

Yoshimura, Y., et al. (1999). Selective deprotection of 4-methoxybenzyl group on nitrogen in the presence of benzyloxycarbonyl group. Tetrahedron Letters, 40(47), 8237-8240. (Key protocol for the CAN/DDQ step).

Sources

- 1. BR112014020672B1 - OXAZOLIDIN-2-ONA COMPOUNDS AS PI3KS INHIBITORS, THEIR USES, AND PHARMACEUTICAL COMPOSITION - Google Patents [patents.google.com]

- 2. aablocks.com [aablocks.com]

- 3. 149505-94-2|tert-Butyl 4-hydroxybenzylcarbamate|BLD Pharm [bldpharm.com]

- 4. 152898-91-4|Benzyl (4-methoxybenzyl)carbamate|BLD Pharm [bldpharm.com]

- 5. 1403775-43-8|Benzyl (R)-(1-(4-hydroxyphenyl)ethyl)carbamate|BLD Pharm [bldpharm.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Lab Reporter [fishersci.co.uk]

Application Note: Strategic Use of Benzyl (4-methoxybenzyl)carbamate in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The synthesis of "difficult sequences"—peptides prone to aggregation,

Benzyl (4-methoxybenzyl)carbamate (also known as Z-NH-PMB ) serves as a critical, high-purity precursor for introducing Backbone Amide Protection (specifically the

This guide details the conversion of Z-NH-PMB into SPPS-ready building blocks and their application in synthesizing aggregation-prone peptides.

Technical Background & Mechanism

The Aggregation Problem

In SPPS, growing peptide chains anchored to the resin often interact to form secondary structures (primarily

The -PMB Solution

The

-

Steric Shielding: The bulky aromatic ring physically blocks the approach of adjacent chains.

-

Hydrogen Bond Disruption: By substituting the amide proton (

) with the

Role of Benzyl (4-methoxybenzyl)carbamate

Direct alkylation of resin-bound amines with PMB-halides is prone to over-alkylation and racemization. Z-NH-PMB provides a controlled, chemically stable starting material to synthesize purified Fmoc-

Figure 1: Strategic workflow utilizing Z-NH-PMB to overcome on-resin aggregation.

Pre-SPPS Protocol: Synthesis of Fmoc- (PMB)-Gly-OH

Note: This protocol uses Glycine as the model, as it is the most common site for backbone protection due to the absence of a side chain (reducing steric clash).

Reagents Required[1][2][3][4][5][6][7][8][9]

-

Benzyl (4-methoxybenzyl)carbamate (Z-NH-PMB)

-

tert-Butyl bromoacetate

-

Sodium Hydride (NaH)[1]

-

Pd/C (10%)

-

Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate)

Step-by-Step Synthesis

| Stage | Step | Operation | Critical Note |

| 1. Alkylation | 1.1 | Dissolve Z-NH-PMB (1.0 eq) in anhydrous DMF at 0°C. | Ensure inert atmosphere ( |

| 1.2 | Add NaH (1.1 eq) portion-wise. Stir 30 min. | Evolution of | |

| 1.3 | Add tert-butyl bromoacetate (1.1 eq) dropwise. | Maintain 0°C to prevent side reactions. | |

| 1.4 | Warm to RT and stir 4h. Quench with | Intermediate A: Z- | |

| 2. Z-Removal | 2.1 | Dissolve Intermediate A in MeOH. Add 10% Pd/C. | |

| 2.2 | Hydrogenate ( | Intermediate B: | |

| 3. Fmoc-Prot | 3.1 | Dissolve Intermediate B in Acetone/Water (1:1). Add | pH should be ~8-9. |

| 3.2 | Add Fmoc-OSu (1.1 eq). Stir overnight. | ||

| 3.3 | Acidify, extract, and purify. | Intermediate C: Fmoc- | |

| 4. Acidolysis | 4.1 | Treat Intermediate C with TFA/DCM (1:1) for 1h. | Removes tBu ester only. |

| 4.2 | Evaporate TFA, precipitate in ether. | Final Product: Fmoc- |

SPPS Protocol: Incorporation and Elongation

Once the building block (e.g., Fmoc-

Coupling the -PMB Residue

The secondary amine of the PMB group creates significant steric hindrance. Standard coupling (HBTU/DIEA) is often insufficient.

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) is crucial to accelerate the reaction.

-

Conditions: Use 3-4 equivalents of AA/HATU/HOAt and 6-8 equivalents of DIEA. Double coupling (2 x 1h) is recommended.

Coupling the Next Amino Acid (The Difficult Step)

Coupling onto the

-

Strategy: Use highly reactive acyl halides or symmetric anhydrides if standard HATU fails.

-

Monitoring: The Chloranil test is required (Kaiser test does not work for secondary amines).

Deprotection: Removing the Backbone PMB Group

The

Method A: Oxidative Cleavage (Post-Synthesis)

This is the standard method for removing

-

Reagent: Ceric Ammonium Nitrate (CAN) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

-

Solvent: Acetonitrile/Water (4:1).

-

Procedure: Dissolve peptide. Add 3-5 eq of CAN. Stir 30-60 min.

-

Workup: Quench with ascorbic acid (if using CAN) to reduce excess oxidant, then purify via HPLC.

Method B: Strong Acid (One-Pot Cleavage)

For peptides without sensitive residues (Trp, Met), stronger acids can remove PMB during resin cleavage.

-

Cocktail: TFMSA (Trifluoromethanesulfonic acid) / TFA / DMS / m-Cresol (10:50:30:10).

-

Condition: 0°C for 1 hour, then RT for 2 hours.

-

Warning: TFMSA is extremely corrosive and will cleave standard linkers and side-chain protections rapidly.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling of | Steric bulk of the PMB group. | Switch to HATU/HOAt or COMU . Perform double coupling at 40°C (microwave assisted). |

| Fmoc Removal Failure | Aggregation or steric hindrance.[6] | Use DBU (2%) + Piperidine (20%) in DMF. Extended reaction time (2 x 10 min). |

| PMB Not Removing | Acid concentration too low. | Switch to Oxidative Cleavage (CAN) in solution phase after initial TFA cleavage. |

| Side Reactions (Trp/Met) | Oxidative damage during CAN treatment. | Use Method B (TFMSA) or protect Trp with Boc (stable to CAN) and perform CAN cleavage before final global deprotection if possible (complex strategy). |

References

-

Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation strategies in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-126. Link

-

Offer, J., Quibell, M., & Johnson, T. (1996). On-resin solid-phase synthesis of peptide amides using a backbone amide linker (BAL). Journal of the American Chemical Society, 118(7), 1613-1614. Link

-

Vowinkel, E. (1966). The application of the p-methoxybenzyl group in peptide synthesis.[7] Chemische Berichte. (Foundational chemistry of PMB stability).

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. Link

-

Miranda, L. P., & Alewood, P. F. (2000). Challenges for protein chemical synthesis in the 21st century: Bridging genomics and proteomics. Biopolymers, 55(3), 217-250. (Discusses aggregation and backbone protection). Link

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. PMB Protection - Common Conditions [commonorganicchemistry.com]

- 5. peptide.com [peptide.com]

- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Orthogonal Nitrogen Protection Strategies Using Benzyl (4-methoxybenzyl)carbamate

Topic: Strategic Application of Benzyl (4-methoxybenzyl)carbamate in Pharmaceutical Intermediate Synthesis Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Strategic Overview

Benzyl (4-methoxybenzyl)carbamate (CAS: 152898-91-4) serves as a high-value "masked nitrogen" nucleophile in the synthesis of complex pharmaceutical intermediates. Its structural dual-protection—featuring a Benzyloxycarbonyl (Cbz) group and a 4-Methoxybenzyl (PMB) group—provides a versatile platform for the controlled synthesis of unsymmetrical secondary amines and nitrogenous heterocycles.

The "Privileged Building Block" Advantage

In medicinal chemistry, synthesizing secondary amines (

Key Chemical Attributes:

-

Orthogonality: The Cbz and PMB groups can be removed independently of one another, allowing for divergent synthetic pathways.

-

Nucleophilicity: Upon deprotonation (e.g., with NaH), the nitrogen becomes a potent nucleophile for

reactions without the risk of poly-alkylation. -

Stability: The reagent is stable under standard aqueous workup and silica chromatography conditions.

Physicochemical Profile & Handling

| Property | Specification | Practical Implication |

| Molecular Formula | MW: 271.31 g/mol | |

| Appearance | White to off-white solid | Easy to weigh and handle compared to liquid amines. |

| Solubility | Soluble in DCM, THF, DMF, EtOAc | Compatible with standard organic reaction solvents. |

| ~11-13 (Estimated) | Requires strong base (NaH, KHMDS) for alkylation; stable to mild bases ( | |

| Storage | 2-8°C, Inert atmosphere | Protect from long-term exposure to oxidants (PMB sensitivity). |

Core Application: The Orthogonal Workflow

The power of this reagent lies in its ability to access two different amine intermediates from a single alkylated precursor.

Mechanistic Pathway[1][2][3]

-

Alkylation: The reagent is deprotonated and reacted with an alkyl halide (

) to form the fully protected intermediate (A) . -

Pathway 1 (Oxidative Cleavage): Removal of the PMB group using DDQ or CAN yields the N-Cbz protected amine .

-

Pathway 2 (Hydrogenolysis/Acidolysis): Removal of the Cbz group using

yields the N-PMB protected amine .

Visualization: Divergent Synthesis Flowchart

Figure 1: Divergent synthetic pathways enabled by the orthogonal stability of PMB and Cbz groups.

Detailed Experimental Protocols

Protocol A: N-Alkylation (Scaffold Construction)

Objective: To introduce the protected nitrogen functionality into an alkyl halide scaffold (

Reagents:

-

Benzyl (4-methoxybenzyl)carbamate (1.0 equiv)

-

Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

-

Alkyl Halide (

) (1.1 equiv) -

DMF (Anhydrous)

-

Ammonium Chloride (

, sat. aq.)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve Benzyl (4-methoxybenzyl)carbamate in anhydrous DMF (0.2 M concentration). Cool to 0°C.[1] -

Deprotonation: Carefully add NaH (1.2 equiv) portion-wise. Evolution of

gas will be observed.[2] Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear (formation of the carbamate anion). -

Alkylation: Add the Alkyl Halide (

) dropwise (neat or dissolved in minimal DMF). -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or LC-MS.

-

Quench: Cool to 0°C and carefully quench with saturated aqueous

. -

Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

, filter, and concentrate. -

Purification: Purify via flash column chromatography (Silica gel).

Protocol B: Selective PMB Deprotection (Oxidative)

Objective: To remove the PMB group while retaining the Cbz group, yielding an N-Cbz protected secondary amine.

Reagents:

-

N-Alkylated Intermediate (from Protocol A)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 – 1.5 equiv)

-

Dichloromethane (DCM) / Water (

)

Step-by-Step Methodology:

-

Dissolution: Dissolve the intermediate in a mixture of DCM and

(ratio 18:1 v/v). The small amount of water is critical to scavenge the oxonium ion intermediate. -

Oxidation: Add DDQ (1.5 equiv) in one portion. The reaction mixture will typically turn deep green or red.

-

Monitoring: Stir vigorously at RT. Reaction is usually fast (1–4 hours). Monitor by TLC.[3]

-

Workup: Quench with saturated aqueous

. Extract with DCM.[4] Wash the organic layer with saturated -

Purification: Flash chromatography. The byproduct (p-methoxybenzaldehyde) is easily separated.

Protocol C: Selective Cbz Deprotection (Hydrogenolysis)

Objective: To remove the Cbz group while retaining the PMB group (requires careful monitoring) or to yield the free amine if PMB is also labile. Note: While PMB is generally stable to basic hydrolysis, it can be cleaved by hydrogenolysis. To retain PMB while cleaving Cbz, strictly controlled conditions are required, or alternative Cbz cleavage methods (e.g., thioanisole/TFA or mild Lewis acids) should be considered. However, the standard protocol below removes Cbz efficiently.

Reagents:

-

N-Alkylated Intermediate

-

Pd/C (10 wt% loading)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (

) (balloon pressure)

Step-by-Step Methodology:

-

Setup: Dissolve intermediate in MeOH (0.1 M). Nitrogen purge the vessel.[5]

-

Catalyst: Add Pd/C (10% by weight of substrate).[2]

-

Hydrogenation: Purge with

gas and stir under a hydrogen balloon at RT. -

Selectivity Check: Monitor closely. Cbz cleavage is typically faster than PMB hydrogenolysis. If PMB retention is absolute, consider using

(Pearlman's catalyst) which is more aggressive, or switch to acid-catalyzed Cbz removal (HBr/AcOH) if the substrate allows.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield in Alkylation | Moisture in DMF or old NaH. | Ensure DMF is anhydrous (molecular sieves). Use fresh NaH. |

| Over-oxidation (Protocol B) | Reaction time too long or excess DDQ. | Quench immediately upon disappearance of starting material. Use exactly 1.2-1.5 eq of DDQ. |

| PMB Cleavage during Hydrogenolysis | Catalyst too active or reaction too long. | Stop reaction immediately upon Cbz removal. Alternatively, use HBr in Acetic Acid to cleave Cbz if the molecule is acid-stable (PMB is acid-labile but less so than Boc; however, HBr will likely cleave both. For strict Cbz removal in presence of PMB, consider TMSI or BCl3 at low temp). |

| Emulsion during Workup | DMF presence. | Wash organic layer thoroughly with water (x3) or 5% LiCl solution to remove DMF before brine wash. |

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Definitive guide on PMB/Cbz orthogonality).

-

BenchChem. (2025).[3] Orthogonal Deprotection Strategies with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Comparative Guide. Link (Cited for general orthogonal deprotection protocols of PMB/Benzyl ethers).

-

Total Synthesis. (2025). PMB Protection & Deprotection Mechanism. Link (Mechanism of DDQ oxidative cleavage).

-

ResearchGate. (2018). Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction. Link (Context for unsymmetrical amine synthesis).

-

Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. Link (Stability and cleavage data for Cbz groups).

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cbz-Protected Amino Groups [organic-chemistry.org]

- 5. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]

Application Notes and Protocols: A Step-by-Step Guide for Monitoring Benzyl (4-methoxybenzyl)carbamate Reactions by TLC

Introduction

The formation of carbamates is a cornerstone of synthetic organic chemistry, particularly in the realm of protecting group strategies for amines and in the synthesis of pharmaceuticals and agrochemicals.[1][2] The reaction of an amine with a chloroformate to yield a carbamate is a widely employed transformation. Specifically, the synthesis of Benzyl (4-methoxybenzyl)carbamate serves as an excellent model for understanding the monitoring of such reactions.[3] This compound is a key intermediate in the production of various pharmaceuticals, especially those targeting neurological disorders.[4]

Thin-Layer Chromatography (TLC) is an indispensable technique for real-time monitoring of chemical reactions.[5] It is a simple, rapid, and cost-effective method to qualitatively assess the progress of a reaction by observing the consumption of starting materials and the formation of products.[5] This guide provides a detailed, step-by-step protocol for monitoring the synthesis of Benzyl (4-methoxybenzyl)carbamate by TLC, intended for researchers, scientists, and professionals in drug development.

Reaction Overview & Key Components

The synthesis of Benzyl (4-methoxybenzyl)carbamate involves the reaction of 4-methoxybenzylamine with benzyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

A thorough understanding of the physicochemical properties of the reactants and the product is crucial for developing an effective TLC monitoring method.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Density (g/mL) |

| 4-Methoxybenzylamine | C₈H₁₁NO | 137.18 | Liquid | 236-237 | 1.05 |

| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | Liquid | 103 (at 20 mmHg) | 1.195 |

| Benzyl (4-methoxybenzyl)carbamate | C₁₆H₁₇NO₃ | 271.31 | Solid | 364.1 (Predicted) | 1.204 (Predicted) |

(Data sourced from[6][7][8][9][10])

Principles of TLC Separation for this Reaction

TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent or solvent mixture).[11] The key to successful monitoring is to select a mobile phase that provides good separation between the starting materials and the product.

-

4-Methoxybenzylamine: Being a primary amine, this compound is quite polar and will have a strong affinity for the silica gel, resulting in a low Retention Factor (Rf) value.

-

Benzyl Chloroformate: This reactant is less polar than the amine and will travel further up the TLC plate, exhibiting a higher Rf value.

-

Benzyl (4-methoxybenzyl)carbamate: The product is a secondary carbamate and is expected to have an intermediate polarity between the two starting materials. Therefore, its Rf value should fall between that of the amine and the chloroformate.

By observing the disappearance of the spots corresponding to the starting materials and the appearance of a new spot for the product, one can effectively monitor the reaction's progress towards completion.

Experimental Protocol: Step-by-Step TLC Monitoring

This protocol outlines the necessary steps for preparing the TLC plate, spotting the samples, developing the chromatogram, and visualizing the results.

Materials

-

Silica gel TLC plates (with fluorescent indicator F254)

-

TLC developing chamber

-

Capillary tubes for spotting

-

Solvents: Ethyl acetate (EtOAc), n-Hexane

-

Visualization agents: UV lamp (254 nm), potassium permanganate (KMnO₄) stain, ninhydrin stain

-

Reaction mixture aliquots

-

Reference standards (if available): 4-methoxybenzylamine, benzyl chloroformate, and Benzyl (4-methoxybenzyl)carbamate

Workflow Diagram

Sources

- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. Benzyl (4-methoxyphenyl)carbamate [myskinrecipes.com]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. volochem.com [volochem.com]

- 5. 4-甲氧基苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzyl chloroformate | 501-53-1 [chemicalbook.com]

- 8. Benzyl (4-methoxybenzyl)carbamate | C16H17NO3 | CID 11962060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]

Application Note: High-Purity Recovery of Benzyl (4-methoxybenzyl)carbamate via Mixed-Solvent Recrystallization

An Application Note for Researchers, Scientists, and Drug Development Professionals